molecular formula C13H12F2N2O2 B5809413 N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Katalognummer B5809413
Molekulargewicht: 266.24 g/mol
InChI-Schlüssel: CJCAWBZLWUKXEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as DFEIM, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. DFEIM belongs to the class of isoxazolecarboxamide derivatives and has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.

Wirkmechanismus

DFEIM exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DFEIM also inhibits the activity of STAT3, a transcription factor that is involved in cancer cell proliferation and survival. Additionally, DFEIM has been found to activate the Nrf2 pathway, which plays a key role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
DFEIM has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DFEIM also inhibits the expression of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation. Additionally, DFEIM has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and glutathione peroxidase, which protect cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

DFEIM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DFEIM has also been extensively studied in various in vitro and in vivo models, which makes it a well-characterized compound. However, DFEIM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, DFEIM has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Zukünftige Richtungen

DFEIM has shown promise in treating various diseases, and there are several future directions for research. One potential direction is to investigate the potential of DFEIM as a combination therapy with other anticancer drugs. Another direction is to explore the potential of DFEIM as a treatment for neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research can focus on developing more water-soluble derivatives of DFEIM to improve its potential therapeutic applications.
Conclusion:
DFEIM is a synthetic compound that has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders. It exerts its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB, STAT3, and Nrf2 pathways. DFEIM has several advantages for lab experiments, including its ease of synthesis and extensive characterization. However, it has some limitations, including its low solubility in water and limited clinical data. Future research can focus on exploring the potential of DFEIM as a combination therapy with other anticancer drugs and developing more water-soluble derivatives of DFEIM to improve its potential therapeutic applications.

Synthesemethoden

DFEIM can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with ethyl-4,5-dimethylisoxazole-3-carboxylate in the presence of potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride, followed by hydrolysis to obtain DFEIM. Another method involves the reaction of 3,4-difluoroaniline with ethyl-4,5-dimethylisoxazole-3-carboxylate in the presence of sodium hydride, followed by the reaction with chloroacetyl chloride and hydrolysis to obtain DFEIM.

Wissenschaftliche Forschungsanwendungen

DFEIM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. DFEIM has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, DFEIM has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-3-11-12(7(2)19-17-11)13(18)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCAWBZLWUKXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56316063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.